(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522699
InChI: InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol

(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13522699

Molecular Formula: C15H21ClN2O3

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H21ClN2O3
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl (3R)-3-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m1/s1
Standard InChI Key FMCLDZORAMKJCM-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(C=C2)Cl
SMILES CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl

Introduction

(R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features:

  • A pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle.

  • A tert-butyl ester functional group, enhancing its stability and lipophilicity.

  • A chlorinated pyridine moiety, which often contributes to biological activity.

This compound's stereochemistry is specified as the (R)-enantiomer, indicating a specific spatial configuration around its chiral center.

Structural Features

The molecular structure can be broken down into three primary components:

  • Pyrrolidine Core: The central heterocyclic ring provides rigidity and serves as a scaffold for functionalization.

  • 6-Chloro-Pyridinylmethoxy Substituent: This group introduces aromaticity and potential electronic interactions due to the chlorine atom.

  • Tert-Butyl Ester Group: Protects the carboxylic acid functionality, often used in synthetic intermediates to prevent unwanted reactions.

Applications and Relevance

Compounds with similar structural motifs are widely studied in medicinal chemistry due to their potential applications:

  • Pharmaceutical Development: Pyrrolidine derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and receptor binding.

  • Chemical Synthesis: The tert-butyl ester group suggests this compound may be an intermediate in multi-step syntheses.

Synthesis Overview

While specific synthesis details for this compound are unavailable, general methods for synthesizing similar compounds include:

  • Chirality Introduction: Using chiral catalysts or starting materials to ensure (R)-configuration.

  • Esterification: Protecting carboxylic acids with tert-butyl groups using reagents like tert-butyl alcohol and acid catalysts.

  • Substitution Reactions: Introducing the 6-chloro-pyridinylmethoxy group via nucleophilic substitution or coupling reactions.

Potential Research Directions

Given its structural complexity, research on this compound could focus on:

  • Biological Activity Screening: Evaluating its effects on enzymes or receptors.

  • Physicochemical Properties: Studying solubility, stability, and reactivity for pharmaceutical applications.

  • Synthetic Optimization: Developing more efficient or environmentally friendly synthesis routes.

Table: Key Features of (R)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

FeatureDescription
Molecular FormulaC13H18ClNO3
Functional GroupsPyrrolidine, Chloropyridine, Tert-butyl ester
Chirality(R)-Enantiomer
ApplicationsMedicinal chemistry, synthetic intermediate
StabilityEnhanced by tert-butyl ester

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